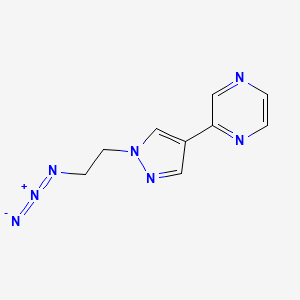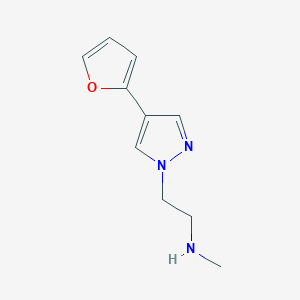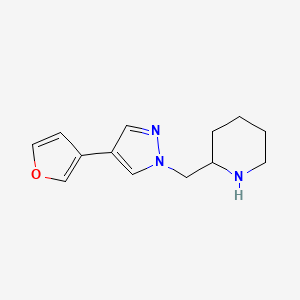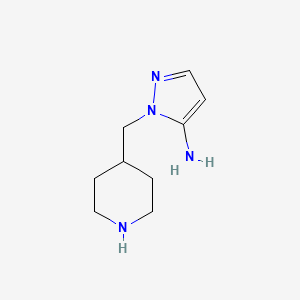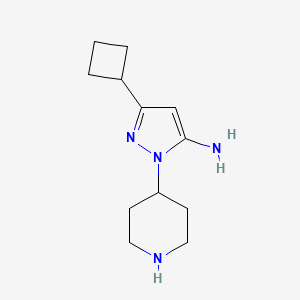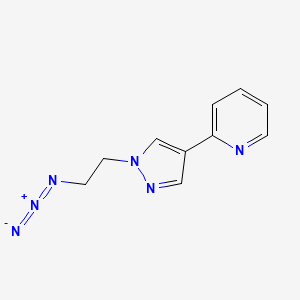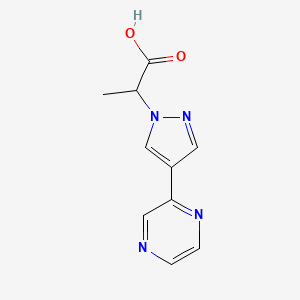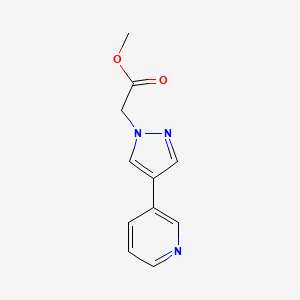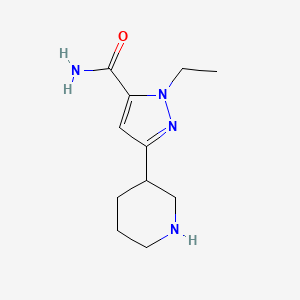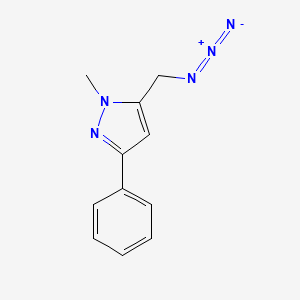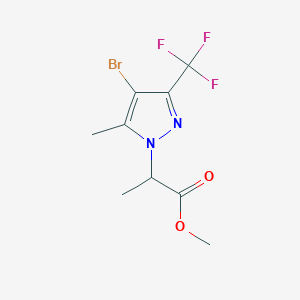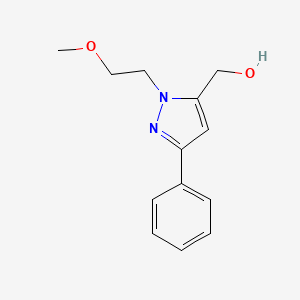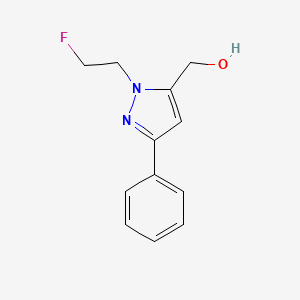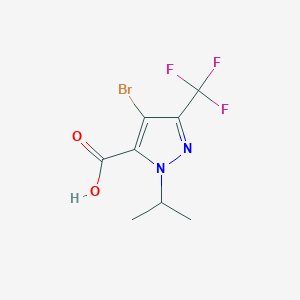
4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C7H8BrF3N2 . It has a molecular weight of 257.05 . The IUPAC name is 4-bromo-1-propan-2-yl-3-(trifluoromethyl)pyrazole . The canonical SMILES representation is CC©N1C=C(C(=N1)C(F)(F)F)Br .Physical And Chemical Properties Analysis
This compound has a boiling point of 223.4±35.0°C at 760 mmHg . Its density is 1.6±0.1 g/cm3 . It has a topological polar surface area of 17.8 . The compound is canonicalized .Scientific Research Applications
Synthesis and Functionalization
The research demonstrates the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles, highlighting the potential of these compounds in regioflexible conversions. For example, studies have shown that depending on the reagent used, certain pyrazoles undergo deprotonation and subsequent carboxylation at specific positions, enabling the selective attack by various organometallic or metal amide bases. The introduction of bromine into the heterocyclic ring, as seen in compounds like "4-bromo-1-methyl-5-(trifluoromethyl)pyrazole," facilitates further functionalization, making these intermediates highly versatile for synthetic applications (Schlosser et al., 2002).
Chemical Libraries and Biological Evaluation
Another study focused on the design, synthesis, and biological evaluation of a library of compounds, demonstrating the chemical versatility of pyrazole derivatives. This research underscores the potential of these compounds in drug discovery, providing a foundation for the development of new therapeutic agents (Donohue et al., 2002).
Catalysis and Regio-Selective Synthesis
Efficient synthetic methodologies using catalysts such as TBTU have been developed for the synthesis of pyrazole carboxamides, showing the practicality of utilizing these compounds in organic synthesis to achieve high yields and purity of desired products. This approach offers a scalable and efficient pathway for the synthesis of compounds with potential pharmaceutical applications (Prabakaran et al., 2012).
Innovative Syntheses and Antimicrobial Activities
Research into the synthesis of novel pyrazole derivatives and their antimicrobial activities highlights the importance of these compounds in the development of new antibacterial and antifungal agents. Such studies contribute to the understanding of structure-activity relationships and the potential for developing more effective antimicrobial therapies (Pundeer et al., 2013).
Mechanism of Action
The mechanism of action for this compound is not specified in the available literature. Its effects would depend on its specific application, such as in pharmaceutical development or agrochemical studies.
properties
IUPAC Name |
4-bromo-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-3(2)14-5(7(15)16)4(9)6(13-14)8(10,11)12/h3H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSVFNPBUGEAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



